molecular formula CuH8N4O4S-4 B12351667 Tetraamminecopper(II) sulfate hydrate

Tetraamminecopper(II) sulfate hydrate

Cat. No.: B12351667
M. Wt: 223.70 g/mol
InChI Key: PTFZJJIFGGDFKI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraamminecopper(II) sulfate hydrate, also known as tetraammineaquacopper(II) sulfate, is an inorganic complex compound with the formula [Cu(NH₃)₄(H₂O)]SO₄. This dark blue to purple solid is a sulfuric acid salt of the metal complex [Cu(NH₃)₄(H₂O)]²⁺. It is closely related to Schweizer’s reagent, which is used for the production of cellulose fibers in the production of rayon .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraamminecopper(II) sulfate hydrate can be synthesized by adding a concentrated aqueous solution of ammonia to a saturated aqueous solution of copper(II) sulfate pentahydrate. The product is then precipitated with ethanol or isopropanol . The reaction can be represented as: [ \text{CuSO}_4 \cdot 5\text{H}_2\text{O} + 4\text{NH}_3 \rightarrow [\text{Cu(NH}_3)_4(\text{H}_2\text{O})]\text{SO}_4 + 4\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the preparation involves dissolving copper(II) sulfate in water, adding ammonium hydroxide to form an intense blue solution, and then adding ethanol to precipitate the product . The crystals are then separated from the solution by filtration and dried in air at a temperature of 30 to 40°C .

Mechanism of Action

The mechanism by which tetraamminecopper(II) sulfate hydrate exerts its effects involves the formation of a complex cation [Cu(NH₃)₄(H₂O)]²⁺. This cation interacts with various molecular targets and pathways, including:

Properties

Molecular Formula

CuH8N4O4S-4

Molecular Weight

223.70 g/mol

IUPAC Name

copper;azanide;sulfate

InChI

InChI=1S/Cu.4H2N.H2O4S/c;;;;;1-5(2,3)4/h;4*1H2;(H2,1,2,3,4)/q+2;4*-1;/p-2

InChI Key

PTFZJJIFGGDFKI-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[O-]S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.